molecular formula C11H20O B2536026 8-Cyclopropyloctanal CAS No. 2445794-72-7

8-Cyclopropyloctanal

Cat. No.: B2536026
CAS No.: 2445794-72-7
M. Wt: 168.28
InChI Key: RFIRCJLMHIORAB-UHFFFAOYSA-N
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Description

8-Cyclopropyloctanal is an aliphatic aldehyde featuring an eight-carbon chain terminated by an aldehyde group (-CHO) and a cyclopropane ring at the eighth carbon. This compound is of interest in organic synthesis due to the unique reactivity imparted by the cyclopropane ring—a highly strained three-membered hydrocarbon ring—and the electrophilic aldehyde group.

Properties

IUPAC Name

8-cyclopropyloctanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c12-10-6-4-2-1-3-5-7-11-8-9-11/h10-11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIRCJLMHIORAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropyloctanal typically involves the formation of the cyclopropyl group followed by its attachment to the octanal chain. One common method involves the cyclopropanation of an appropriate alkene precursor using reagents such as diiodomethane and zinc-copper couple (Simmons-Smith reaction) under controlled conditions . The resulting cyclopropyl derivative is then subjected to further reactions to introduce the aldehyde group, forming this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification processes such as distillation and crystallization to obtain the desired compound in high purity. The use of efficient catalysts and optimized reaction conditions is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Cyclopropyloctanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 8-Cyclopropyloctanoic acid.

    Reduction: 8-Cyclopropyloctanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-Cyclopropyloctanal has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Cyclopropyloctanal involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to various chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Reactivity

The aldehyde group in 8-cyclopropyloctanal distinguishes it from esters (e.g., ethyl 8-cyclopropyl-8-oxooctanoate) and amines (e.g., 2-butyl-N-propylcyclopentanamine). Key differences include:

Compound Functional Group Reactivity Profile Example Reaction Source
This compound Aldehyde (-CHO) High electrophilicity; prone to nucleophilic addition (e.g., Grignard reactions) Formation of alcohols or acids Inferred
Ethyl 8-cyclopropyl-8-oxooctanoate Ester (-COOEt), Ketone (-CO) Moderate reactivity: ester hydrolysis or ketone reduction Acid-catalyzed ester cleavage
2-Butyl-N-propylcyclopentanamine Amine (-NH-) Base/nucleophile; participates in alkylation or acylation Formation of amide derivatives

The aldehyde group’s higher electrophilicity compared to esters or amines suggests greater utility in cascade reactions or asymmetric synthesis.

Impact of Cyclopropane vs. Cyclopentane Rings

The cyclopropane ring in this compound introduces significant ring strain (~27 kcal/mol), which contrasts with the lower strain in cyclopentane derivatives (e.g., n-propylcyclopentane). Thermodynamic data from cyclopentane analogs highlight these differences:

Ring Type Example Compound Ring Strain (kcal/mol) Enthalpy of Combustion (ΔH°c, kJ/mol) Source
Cyclopropane This compound ~27 Not reported Inferred
Cyclopentane n-Propylcyclopentane ~6.5 -5262 (experimental)

The high strain in cyclopropane derivatives may enhance reactivity, enabling ring-opening reactions under mild conditions, whereas cyclopentane derivatives exhibit greater thermodynamic stability .

Steric and Electronic Effects

The cyclopropane ring’s sp²-hybridized carbons create unique electronic effects. Compared to cyclopentane derivatives (e.g., cis/trans-1-ethyl-3-methylcyclopentane), cyclopropane rings:

  • Introduce steric hindrance due to the rigid planar structure, affecting regioselectivity in reactions.

In contrast, cyclopentane derivatives exhibit more conformational flexibility, reducing steric constraints but offering fewer opportunities for strain-driven reactivity .

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